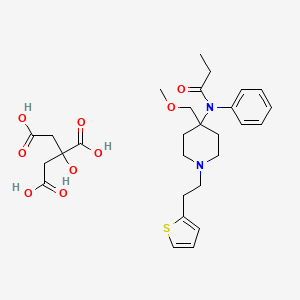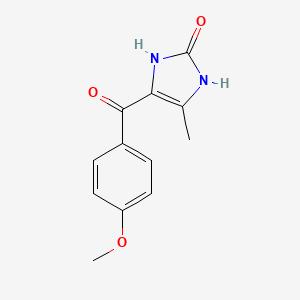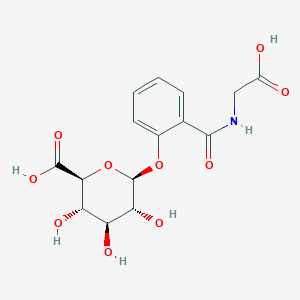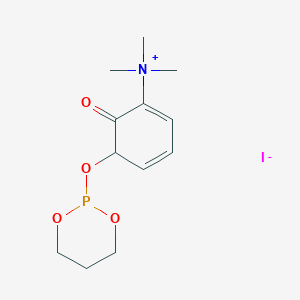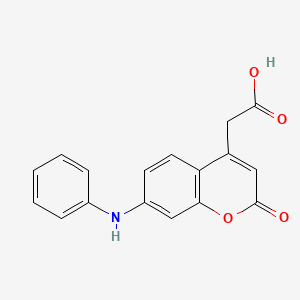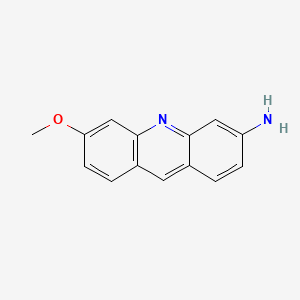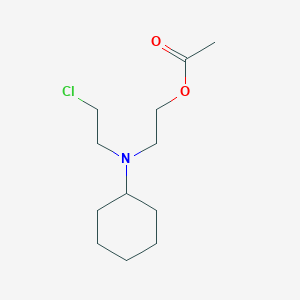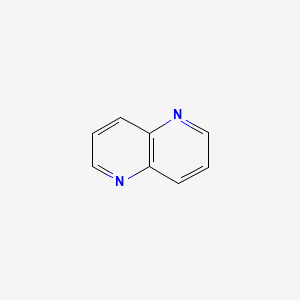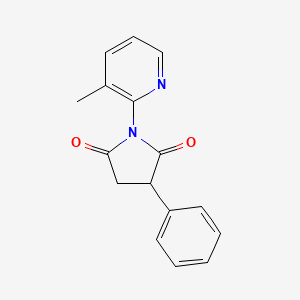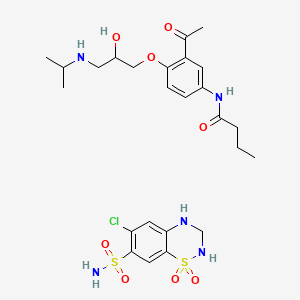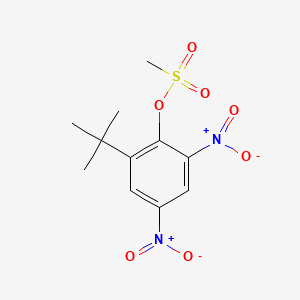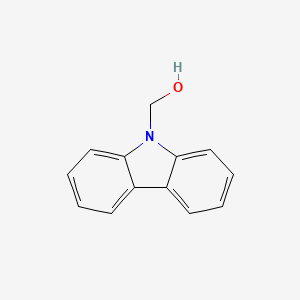
Carbazole-9-methanol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of carbazole derivatives often involves complex chemical reactions. A notable method includes the ultrasound-assisted Rap–Stoermer reaction, which facilitates the synthesis of benzofuran-2-yl(9-methyl-9H-carbazol-3-yl)methanones, highlighting the versatility of carbazole-based compounds in synthetic chemistry (Zhang, Yan, Li, & Gao, 2012).
Molecular Structure Analysis
Carbazole derivatives display a wide range of molecular structures. For example, the structure of (4,9-Dimethyl-9H-carbazol-3-yl)methanol demonstrates how the carbazole skeleton can incorporate functional groups like methanol at specific positions, affecting the molecule's overall properties and reactivity (Öncüoğlu, Dilek, Ergün, & Hökelek, 2014).
Chemical Reactions and Properties
Carbazole-9-methanol and its derivatives undergo various chemical reactions, demonstrating unique properties. For instance, the electropolymerization of 9H-carbazole-9-carbothioic methacrylic thioanhydride showcases the compound's utility in fabricating materials for energy storage devices, highlighting the electrochemical versatility of carbazole-based molecules (Ates, Uludağ, & Arican, 2014).
Physical Properties Analysis
The physical properties of carbazole derivatives, such as glass transition temperatures and molecular weight, are crucial for their application in materials science. The synthesis and study of poly(3,9-carbazole) and low-molar-mass glass-forming carbazole compounds provide insight into the thermal and mechanical properties that make these compounds suitable for use in electronic and optoelectronic devices (Grigalevicius, Gražulevičius, Gaidelis, & Jankauskas, 2002).
Chemical Properties Analysis
The chemical properties of carbazole-9-methanol derivatives, such as their reactivity with various reagents and their potential as intermediates in synthetic chemistry, are of significant interest. The synthesis of 9H-carbazole derivatives showcases the chemical versatility and potential applications of these compounds in creating new materials with desired properties (Salih, Salimon, & Yousif, 2016).
Wissenschaftliche Forschungsanwendungen
Bioanalytical Chemistry
Carbazole-9-methanol is known to have fluorescent properties and is used as an agent in fluorescent analysis . This compound is stable only in alkaline alcoholic solutions and in acidic media turns to N,N´-biscarbazol-9-yl-methane . The preparation of Carbazole-9-methanol involves a mixture of carbazole in ethanol, to which potassium carbonate is added. The mixture is boiled under reflux with magnetic stirring. Then methanal is added and heating is continued to dissolve all components .
Anticancer Research
Carbazole derivatives, including Carbazole-9-methanol, have been studied for their potential anticancer properties . These compounds have been synthesized and characterized, and their antiproliferative effects have been assessed against various cancer cell lines . For example, certain compounds were found to have a stronger antiproliferative effect than others against HepG2, HeLa, and MCF7 cancer cell lines .
Organic Synthesis
Carbazole-9-methanol is used in the field of organic synthesis. It’s a versatile chemical compound that offers a wide range of applications such as organic synthesis.
Material Science
Carbazole-9-methanol, with its additional hydroxyl group, could introduce new functionalities and interactions within organic electronics materials.
Optoelectronics
Carbazole and its derivatives, including Carbazole-9-methanol, have become important materials for optoelectronic applications due to their good hole transporting properties and thermal stability .
Nanodevices and Rechargeable Batteries
Polycarbazole and its derivatives, including Carbazole-9-methanol, have excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability, which make them potential candidates in the field of nanodevices and rechargeable batteries .
Electrochemical Transistors
Carbazole-9-methanol, as a derivative of polycarbazole, can be used in electrochemical transistors . The pysico-chemical characteristics of the polymers, revamped by employing substituents at various positions and synthetic methods, leading to the generation of highly efficient materials for a wide range of optoelectronic applications .
Photocopiers
The first endeavours were carried out to study considerable photoconductive properties of PVK, poly (N-vinyl carbazole) in photocopiers . PVK is a polymer with excellent optoelectronics as well as photoconductive properties and good thermo-gravimetric stability .
White Organic LEDs and Insulation Technologies
Furthermore, PVK has been employed in white organic LEDs, insulation technologies, electrophotography, and dye-sensitized photovoltaic cells combined with titanium dioxide (TiO2), which act as a charge transporting material .
Biosensors
Polycarbazole and its derivatives, including Carbazole-9-methanol, have been used in the development of biosensors . Their excellent optoelectronic properties and high charge carrier mobility make them suitable for this application .
Corrosion Inhibition
Carbazole-9-methanol and other carbazole derivatives have been studied for their potential use in corrosion inhibition . Their chemical stability and unique optical properties make them ideal for this purpose .
Photovoltaics
Carbazole-9-methanol has been used in the development of photovoltaic devices . Its excellent optoelectronic properties and high charge carrier mobility make it a promising material for this application .
Electroluminescent Devices
Carbazole-9-methanol and other carbazole derivatives have been used in the development of electroluminescent devices . Their excellent optoelectronic properties and high charge carrier mobility make them suitable for this application .
Field-Effect Transistors
Carbazole-9-methanol has been used in the development of field-effect transistors . Its excellent optoelectronic properties and high charge carrier mobility make it a promising material for this application .
Supercapacitors
Carbazole-9-methanol and other carbazole derivatives have been used in the development of supercapacitors . Their excellent optoelectronic properties and high charge carrier mobility make them suitable for this application .
Safety And Hazards
Eigenschaften
IUPAC Name |
carbazol-9-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c15-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,15H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQYFGXOJXXKGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20178816 | |
| Record name | N-(Hydroxymethyl)carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carbazole-9-methanol | |
CAS RN |
2409-36-1 | |
| Record name | 9H-Carbazole-9-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2409-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(Hydroxymethyl)carbazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002409361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbazole-9-methanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108694 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(Hydroxymethyl)carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9H-carbazole-9-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.558 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(HYDROXYMETHYL)CARBAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3FA5LMV3IK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

